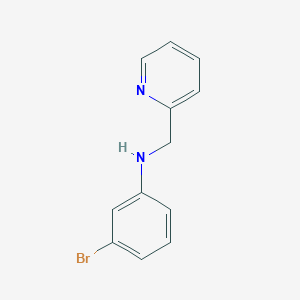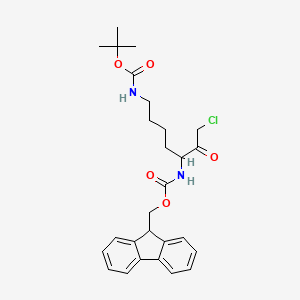
(S)-(9H-fluoren-9-yl)methyl tert-butyl (7-chloro-6-oxoheptane-1,5-diyl)dicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Lys(Boc)-COCH2Cl, also known as 9-fluorenylmethoxycarbonyl-L-lysine (tert-butoxycarbonyl)-chloromethyl ketone, is a derivative of lysine used in peptide synthesis. This compound is particularly valuable in solid-phase peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-COCH2Cl typically involves the protection of the lysine amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain amino group with a tert-butoxycarbonyl (Boc) group. The chloromethyl ketone moiety is introduced through a reaction with chloromethyl ketone reagents. The general steps include:
Protection of the α-amino group: The lysine is first protected with the Fmoc group using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Protection of the ε-amino group: The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base.
Introduction of the chloromethyl ketone: The protected lysine is then reacted with chloromethyl ketone reagents under appropriate conditions to yield Fmoc-Lys(Boc)-COCH2Cl
Industrial Production Methods
Industrial production of Fmoc-Lys(Boc)-COCH2Cl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
Fmoc-Lys(Boc)-COCH2Cl undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl ketone group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions to reveal the free amino groups.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Substitution Reactions: Various nucleophiles such as amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Fmoc-Lys(Boc)-OH: Formed after deprotection of the chloromethyl ketone group.
Substituted Lysine Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
Chemistry
Fmoc-Lys(Boc)-COCH2Cl is widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins. Its protective groups ensure selective reactions and high purity of the final products .
Biology
In biological research, this compound is used to synthesize peptide-based probes and inhibitors. These peptides can be used to study protein-protein interactions, enzyme activities, and cellular signaling pathways .
Medicine
Fmoc-Lys(Boc)-COCH2Cl is used in the development of peptide-based therapeutics. These therapeutics can target specific proteins or pathways involved in diseases such as cancer, diabetes, and neurodegenerative disorders .
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and diagnostic agents. It is also used in the development of novel biomaterials and drug delivery systems .
作用机制
The mechanism of action of Fmoc-Lys(Boc)-COCH2Cl involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino groups during the synthesis process, allowing for selective reactions and high yield of the desired peptides. The chloromethyl ketone group can react with nucleophiles to form covalent bonds, enabling the formation of complex peptide structures .
相似化合物的比较
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar in structure but lacks the chloromethyl ketone group.
Fmoc-Lys(Glc,Boc)-OH: Contains a glucosyl group instead of the chloromethyl ketone group.
Uniqueness
Fmoc-Lys(Boc)-COCH2Cl is unique due to the presence of the chloromethyl ketone group, which allows for additional chemical modifications and the formation of complex peptide structures. This makes it a valuable tool in peptide synthesis and the development of peptide-based therapeutics .
属性
分子式 |
C27H33ClN2O5 |
|---|---|
分子量 |
501.0 g/mol |
IUPAC 名称 |
tert-butyl N-[7-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxoheptyl]carbamate |
InChI |
InChI=1S/C27H33ClN2O5/c1-27(2,3)35-25(32)29-15-9-8-14-23(24(31)16-28)30-26(33)34-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17H2,1-3H3,(H,29,32)(H,30,33) |
InChI 键 |
FMVZKAPHORZAMF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



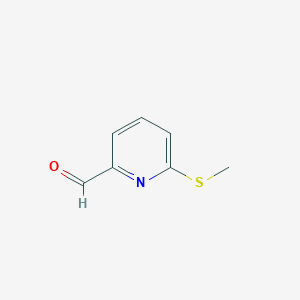


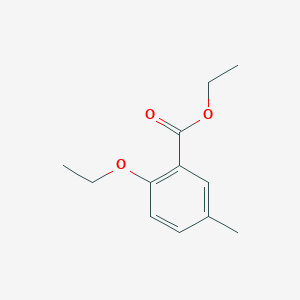

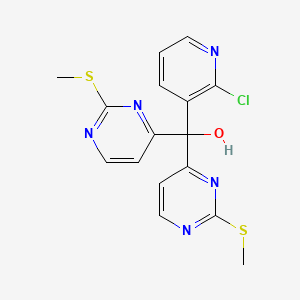

![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)

![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)
![5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)
![(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12096583.png)
